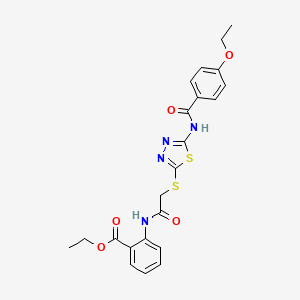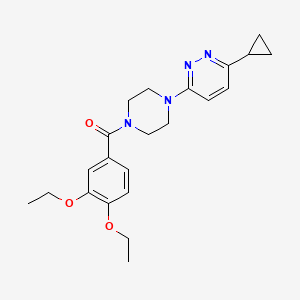
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. This compound has shown promising results in various scientific research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Scientific Research Applications
Anticancer and Antituberculosis Potential
Synthesis and Disease Treatment : Derivatives of the mentioned compound have been synthesized and tested for their anticancer and antituberculosis activities. For example, a study explored the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, demonstrating that some compounds exhibited significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis H37Rv (Mallikarjuna, Padmashali, & Sandeep, 2014).
Tubulin Polymerization Inhibition
Cancer Treatment Mechanism : Another study reported on the inhibition of tubulin polymerization by derivatives, which is a crucial mechanism for anticancer activity. These compounds were found to have potent antiproliferative properties and could induce G2/M phase cell cycle arrest in cancer cells, suggesting their potential in developing new cancer treatments (Prinz et al., 2017).
Histamine H3 Receptor Antagonists
Neurological Applications : Research into phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists highlights their significance in neurology, particularly for wake-promoting activities. This research could pave the way for treatments targeting sleep disorders or related neurological conditions (Letavic et al., 2015).
TRPV4 Antagonists for Pain Treatment
Analgesic Effects : A novel series of derivatives identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists showed analgesic effects in models of mechanical hyperalgesia, indicating their potential as pain relief agents (Tsuno et al., 2017).
Antimicrobial Activities
Infection Control : Research into new pyridine derivatives, including modifications of the discussed compound, has demonstrated variable and modest antimicrobial activity against bacteria and fungi, indicating potential applications in infection control (Patel, Agravat, & Shaikh, 2011).
Alzheimer's Disease Therapeutics
Enzyme Inhibition : Multifunctional amides, potentially related to the structure of interest, have shown moderate enzyme inhibitory potentials and mild cytotoxicity, offering a foundation for Alzheimer's disease drug development (Hassan et al., 2018).
properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-28-19-9-7-17(15-20(19)29-4-2)22(27)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-6-16/h7-10,15-16H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLCLXAKANBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



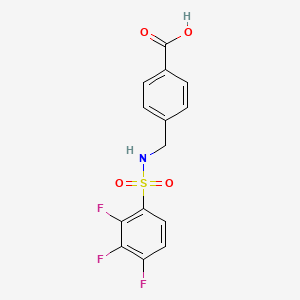
![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)
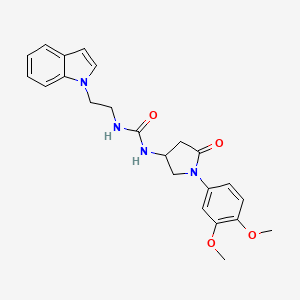

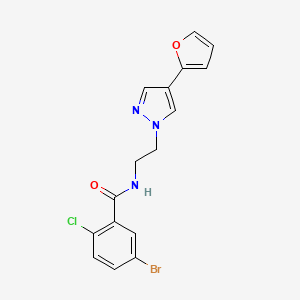
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995014.png)
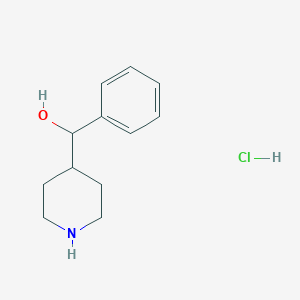
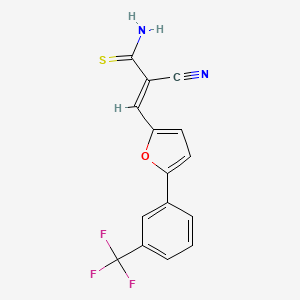
![N-(benzo[d]thiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995019.png)

